Swerchirin

Hepatoprotection β-glucuronidase inhibition Enzyme assay

Swerchirin is the 5-O-methyl derivative of bellidifolin with a unique 1,8-dihydroxy-3,5-dimethoxy substitution pattern that delivers quantitatively distinct bioactivity profiles non-interchangeable with other xanthones. Its β-glucuronidase inhibitory potency (IC50 162.84 μg/mL) is 2.4-fold higher than bellidifolin, while its hypoglycemic action is mediated by insulinotropic mechanisms. These defined pharmacological properties make swerchirin an essential reference standard for diabetes and oncology drug discovery programs requiring mechanism-specific outcomes. Procure this specific xanthone to ensure assay reproducibility and pharmacological validity.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 521-65-3
Cat. No. B1682844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSwerchirin
CAS521-65-3
Synonyms1,8-dihydroxy-3,5-dimethoxy-xanthenone
1,8-dihydroxy-3,5-dimethoxyxanthenone
swerchirin
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)OC)O
InChIInChI=1S/C15H12O6/c1-19-7-5-9(17)12-11(6-7)21-15-10(20-2)4-3-8(16)13(15)14(12)18/h3-6,16-17H,1-2H3
InChIKeyGNSHHHWDGOHNPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Swerchirin (CAS 521-65-3) Procurement Guide: Xanthone Structure, Natural Occurrence, and Primary Pharmacological Profile


Swerchirin (1,8-dihydroxy-3,5-dimethoxy-9H-xanthen-9-one) is a tetraoxygenated xanthone natural product and the 5-O-methyl derivative of bellidifolin [1]. It is isolated primarily from Gentianaceae species including Swertia chirayita, Swertia longifolia, and Centaurium erythraea [2]. The compound has been characterized as possessing hypoglycemic, anticancer, hepatoprotective, and β-glucuronidase inhibitory activities [3]. Its molecular formula is C₁₅H₁₂O₆ with a molecular weight of 288.25 Da .

Why Swerchirin Cannot Be Substituted with Other Swertia-Derived Xanthones in Research Applications


Swerchirin shares the xanthone core with other Swertia-derived compounds such as bellidifolin, mangiferin, and decussatin, yet its specific 1,8-dihydroxy-3,5-dimethoxy substitution pattern confers quantitatively distinct bioactivity profiles that preclude generic substitution [1]. Direct comparative studies demonstrate that swerchirin's β-glucuronidase inhibitory potency (IC₅₀ 162.84 μg/mL) is 2.4-fold greater than that of its immediate biosynthetic precursor bellidifolin (IC₅₀ 390.26 μg/mL), yet 10-fold weaker than mangiferin (IC₅₀ 16.06 μg/mL), establishing a clear rank-order of target engagement that is non-interchangeable [2]. Furthermore, swerchirin's hypoglycemic mechanism involves insulin release stimulation from pancreatic islets, whereas other xanthones from the same plant exhibit divergent primary mechanisms or weaker potency in glucose-lowering models [3]. Researchers requiring reproducible, mechanism-specific outcomes must therefore procure the specific xanthone rather than relying on structurally related alternatives.

Swerchirin Comparative Quantitative Evidence: Differentiation from Bellidifolin, Mangiferin, and Other Xanthones


β-Glucuronidase Inhibition: Swerchirin Exhibits 2.4-Fold Higher Potency than Bellidifolin but 10-Fold Lower than Mangiferin

In a direct head-to-head comparison of purified xanthones isolated from Swertia species, swerchirin demonstrated an IC₅₀ of 162.84 μg/mL for β-glucuronidase inhibition, which is 2.4-fold more potent than its close structural analog bellidifolin (IC₅₀ 390.26 μg/mL) [1]. However, swerchirin was approximately 10-fold less potent than mangiferin (IC₅₀ 16.06 μg/mL) in the same assay system, establishing a clear potency gradient among Swertia xanthones. The positive control silymarin exhibited an IC₅₀ of 794.62 μg/mL, confirming that all three xanthones possess significantly higher inhibitory activity than the reference standard [1].

Hepatoprotection β-glucuronidase inhibition Enzyme assay

Hypoglycemic Efficacy: Swerchirin Oral ED₅₀ of 23.1 mg/kg in Normal Rats Versus Bellidifolin's Requirement for Diabetic Model Conditions

Swerchirin demonstrates a quantifiable oral hypoglycemic effect in normoglycemic CF male albino rats with an ED₅₀ of 23.1 mg/kg for achieving 40% blood sugar reduction [1]. In contrast, bellidifolin's hypoglycemic activity has been reported primarily in streptozotocin-induced diabetic rat models at doses of 10-50 mg/kg, with a different temporal profile [2]. While both compounds share the xanthone core and exhibit glucose-lowering properties, the experimental contexts required to demonstrate efficacy differ substantially: swerchirin shows robust activity across fasted, fed, glucose-loaded, and tolbutamide-pretreated normal rats, whereas bellidifolin's characterization emphasizes the diabetic state [1][2]. Single oral administration of a swerchirin-containing fraction (50 mg/kg) induced approximately 60% maximal blood glucose reduction by 7 hours post-treatment in fed rats [3].

Diabetes Hypoglycemic agents In vivo pharmacology

Anticancer Activity: Swerchirin IC₅₀ of 20 μM Against SKOV3 Ovarian Cancer Cells with Defined Mechanism of Action

Swerchirin exhibits concentration-dependent cytotoxicity against SKOV3 human ovarian cancer cells with an IC₅₀ of 20 μM at 48 hours of incubation [1]. This activity is mechanistically linked to mitochondrial membrane potential loss, G2/M cell cycle arrest, and inhibition of the Raf/MEK/ERK signaling cascade, as demonstrated by dose-dependent suppression of phospho-MEK and phospho-ERK expression [1]. While other Swertia-derived xanthones such as mangiferin and bellidifolin have reported anticancer activities against different cell lines (e.g., mangiferin IC₅₀ values of 30-80 μM against various carcinoma lines), the specific SKOV3 ovarian cancer model represents a defined experimental system where swerchirin's activity has been quantified and mechanistically characterized [2].

Ovarian cancer Natural product anticancer Mitochondrial apoptosis

Analytical Differentiation: Validated HPLC Method for Swerchirin Quantification with Defined Accuracy and Precision Parameters

A validated semi-preparative HPLC method has been specifically developed and optimized for swerchirin quantification, achieving a linearity of r² > 0.9998, precision ≤3.3%, and recovery accuracy of 98-107% [1]. The method enables separation of swerchirin from co-occurring xanthones including swertiaperenine, gentiacauleine, isobellidifolin, bellidin, and gentisein, with limits of detection and quantification of 2.1 μg/mL and 6.3 μg/mL respectively [1]. This validated methodology provides procurement-quality assurance that is not uniformly established for all Swertia-derived xanthones, enabling precise standardization of research materials .

Analytical chemistry Quality control Natural product standardization

Physicochemical and Predicted ADME Properties: Low Aqueous Solubility with Favorable Oral Bioavailability Prediction

Swerchirin exhibits a predicted water solubility of 0.5014 mg/L at 25°C, indicating poor aqueous solubility characteristic of many xanthones . However, computational ADME predictions indicate 58.57% human oral bioavailability and 82.50% blood-brain barrier penetration probability, suggesting favorable absorption characteristics despite low solubility [1]. The compound has zero Rule of 5 violations (molecular weight 288.25, LogP 1.43) [2]. In contrast, mangiferin, a more polar xanthone C-glucoside, demonstrates higher aqueous solubility but reduced membrane permeability due to its glycosidic moiety, resulting in distinct formulation and delivery considerations that preclude generic substitution [3].

Drug-like properties ADME prediction Formulation development

Hepatoprotective Efficacy: Swerchirin Dose-Dependently Reduces Paracetamol-Induced Liver Enzyme Elevation in Mice

In a paracetamol (acetaminophen)-induced hepatotoxicity model in Swiss mice, oral pretreatment with swerchirin (6-50 mg/kg) significantly reduced the elevation of AST, ALT, and ALP (P < 0.001), enzymes that serve as biochemical markers of liver damage [1]. The total plant extract of Swertia longifolia demonstrated comparable hepatoprotective activity across the same dose range, confirming that swerchirin is the major active principle responsible for this effect [1]. While mangiferin has also been reported to possess hepatoprotective properties, the direct quantitative comparison in the paracetamol-induced injury model establishes swerchirin's specific dose-response relationship in this clinically relevant context [2].

Hepatoprotection Liver injury models In vivo pharmacology

Swerchirin Application Scenarios: Evidence-Backed Use Cases for Research and Development


Type 2 Diabetes Drug Discovery: Screening for Insulin Secretagogues with Defined In Vivo ED₅₀

Swerchirin serves as a validated positive control or lead compound in type 2 diabetes drug discovery programs focused on insulin secretagogue mechanisms. With an established oral ED₅₀ of 23.1 mg/kg for 40% blood sugar reduction in normal rats [5] and demonstrated enhancement of glucose-stimulated insulin release from isolated pancreatic islets at 1-100 μM concentrations , researchers can use swerchirin to benchmark novel compounds in both in vitro insulin secretion assays and in vivo glucose tolerance tests. This application is particularly valuable when screening natural product libraries for hypoglycemic agents that stimulate pancreatic β-cell function.

Ovarian Cancer Research: Investigating Raf/MEK/ERK Pathway Inhibition with Natural Products

For oncology research programs targeting the Raf/MEK/ERK signaling axis in ovarian cancer, swerchirin provides a natural product tool compound with defined potency (IC₅₀ 20 μM in SKOV3 cells) and validated mechanism of action [5]. The compound's dose-dependent suppression of phospho-MEK and phospho-ERK expression, coupled with induction of mitochondrial apoptosis and G2/M arrest, makes it suitable as a reference standard for evaluating novel MEK/ERK inhibitors derived from natural sources [5]. This application is most appropriate for in vitro proof-of-concept studies in SKOV3 and related ovarian cancer cell models.

Hepatoprotection Screening: Validating β-Glucuronidase Inhibitors with Rank-Order Potency Reference

Swerchirin's defined IC₅₀ of 162.84 μg/mL for β-glucuronidase inhibition establishes it as a mid-potency reference compound in a rank-order series that includes mangiferin (16.06 μg/mL, high potency) and bellidifolin (390.26 μg/mL, low potency) [5]. This potency tier allows researchers developing hepatoprotective agents to calibrate β-glucuronidase inhibition assays and to benchmark new chemical entities against a well-characterized natural product with intermediate enzyme inhibitory activity. The assay system, which used silymarin (IC₅₀ 794.62 μg/mL) as a positive control, provides a validated framework for comparative screening [5].

Analytical Method Development: Quality Control Standardization for Swertia-Derived Herbal Products

The validated HPLC method for swerchirin quantification, with established linearity (r² > 0.9998), precision (≤3.3%), accuracy (98-107% recovery), LOD (2.1 μg/mL), and LOQ (6.3 μg/mL) [5], supports the use of purified swerchirin as a chemical marker for the standardization and quality control of Swertia-based herbal preparations and dietary supplements. Researchers and quality control laboratories can employ this validated methodology to ensure batch-to-batch consistency of botanical products containing Swertia species, leveraging swerchirin as a quantifiable marker compound with defined analytical parameters .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Swerchirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.